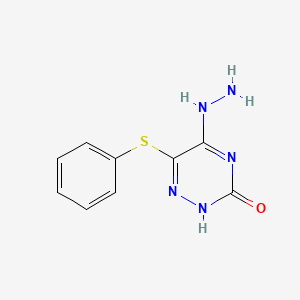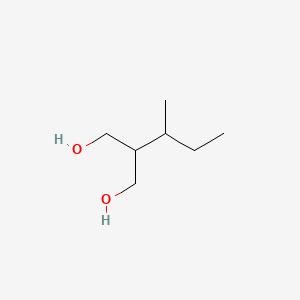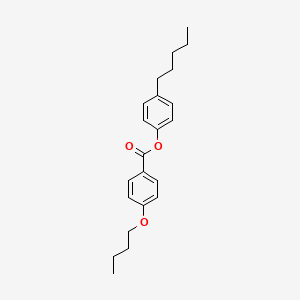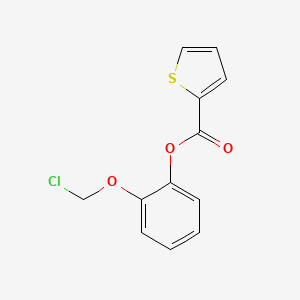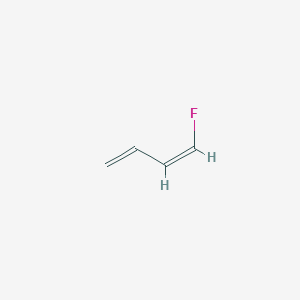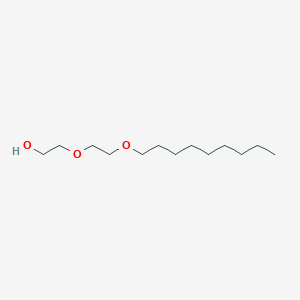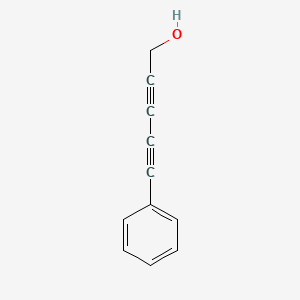
5-Phenylpenta-2,4-diyn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenylpenta-2,4-diyn-1-ol is an organic compound characterized by the presence of a phenyl group attached to a penta-2,4-diyn-1-ol backbone. This compound is notable for its unique structure, which includes two triple bonds and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylpenta-2,4-diyn-1-ol typically involves the reaction of phenylacetylene with propargyl alcohol under specific conditions. One common method includes the use of copper(I) chloride (CuCl) as a catalyst and triethylamine (Et3N) as a base. The reaction is carried out at elevated temperatures, around 60°C, in the presence of air for about 10 hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving advanced purification techniques such as flash chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Phenylpenta-2,4-diyn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for hydroxyl group substitution.
Major Products:
Oxidation: Formation of diketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-Phenylpenta-2,4-diyn-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and advanced materials
Wirkmechanismus
The mechanism of action of 5-Phenylpenta-2,4-diyn-1-ol involves its interaction with various molecular targets. The compound’s triple bonds and hydroxyl group allow it to participate in a range of chemical reactions, influencing biological pathways and molecular interactions. The exact pathways depend on the specific application and the environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- 1-Phenylpenta-1,4-diyn-3-ol
- 1,4-Diphenylbuta-1,3-diyne
- 1,4-Bis(p-methoxyphenyl)buta-1,3-diyne
Uniqueness: 5-Phenylpenta-2,4-diyn-1-ol is unique due to its specific arrangement of triple bonds and the presence of a hydroxyl group, which provides distinct reactivity and versatility compared to similar compounds. This uniqueness makes it valuable in various synthetic and research applications .
Eigenschaften
CAS-Nummer |
30353-46-9 |
|---|---|
Molekularformel |
C11H8O |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
5-phenylpenta-2,4-diyn-1-ol |
InChI |
InChI=1S/C11H8O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8,12H,10H2 |
InChI-Schlüssel |
SRVFKAOSEFBVKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC#CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



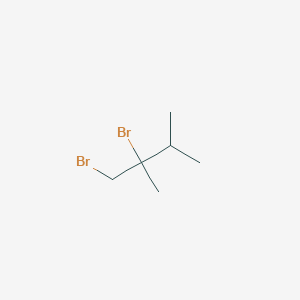
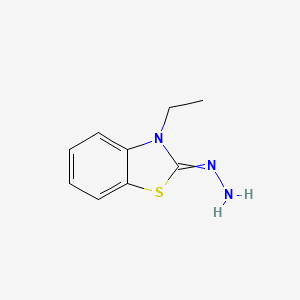
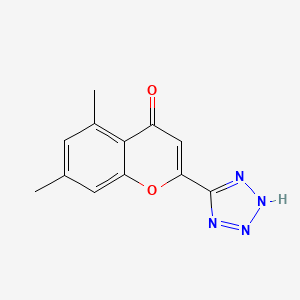
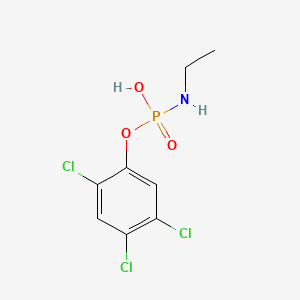
![Methyl N-acetyl-3-{5-[(E)-(4-bromophenyl)diazenyl]-2-[2-(4-bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}alaninate](/img/structure/B14681819.png)
